molecular formula C18H14ClN3O3S2 B2864366 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-04-0

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2864366
CAS RN: 391875-04-0
M. Wt: 419.9
InChI Key: FVPUVEGLYOTZFO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14ClN3O3S2 and its molecular weight is 419.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

5-Chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and related compounds have been studied for their potential in synthesizing novel heterocyclic compounds with pharmacological activities. For instance, Abu-Hashem et al. (2020) explored the synthesis of new chemical structures that exhibited cyclooxygenase inhibitors and had analgesic and anti-inflammatory activities, including compounds like N-(2-thioxopyrimidine)-methylbenzodifuran-2-carbimidoylchloride and others (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Properties

Research by Yang et al. (2015) identified a new benzamide from endophytic Streptomyces, showing antimicrobial activities against various bacterial and fungal strains, and antioxidant activity. This study indicates the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Some compounds showed promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential applications in agriculture (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Evaluation

Salahuddin et al. (2014) conducted a study on benzimidazole derivatives for anticancer evaluation. They used o-phenylenediamine and naphthene-1-acetic acid as starting materials to synthesize compounds that showed moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

properties

IUPAC Name

5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPUVEGLYOTZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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